molecular formula C13H17BrN2O B14908422 n-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide

n-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide

Cat. No.: B14908422
M. Wt: 297.19 g/mol
InChI Key: JZLFQGPLWIDICQ-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-bromobenzyl substituent and an N-methyl group. The 2-bromobenzyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability and serve as a handle for further functionalization.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H17BrN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3

InChI Key

JZLFQGPLWIDICQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-bromobenzyl chloride with N-methylpyrrolidine-3-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of brominated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

N-([1,1'-Biphenyl]-3-yl)-N-(2-bromobenzyl)-4-methylbenzenesulfonamide (Compound A)

Core Structure: Biphenyl sulfonamide with a 2-bromobenzyl group. Functional Groups: Sulfonamide (electron-withdrawing) vs. carboxamide (hydrogen-bond donor/acceptor). Synthesis: Prepared via alkene cross metathesis and reaction with toluenesulfonyl chloride in pyridine at 80°C . Key Differences:

  • The biphenyl moiety increases aromaticity and molecular weight, which may reduce solubility compared to the pyrrolidine-based target compound.
    Implications : The target’s carboxamide group likely engages in stronger hydrogen bonding, influencing crystal packing or protein interactions.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound B)

Core Structure : Dihydropyridone ring with a 3-bromo-2-methylphenyl group.
Functional Groups : Keto-amine tautomer stabilized by intramolecular hydrogen bonding .
Synthesis : Formed via refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in pyridine and p-toluenesulfonic acid .
Key Differences :

  • The dihydropyridone core allows π-conjugation and near-planar geometry, contrasting with the flexible pyrrolidine ring in the target.
  • Bromine at the meta position (vs. para in the target’s benzyl group) affects steric and electronic properties.

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (Compound C)

Core Structure: Thiazolidinone ring (4-oxo-1,3-thiazolidine) with a 4-bromophenyl group. Functional Groups: Thiazolidinone (sulfur-containing heterocycle) and pyridine carboxamide. Synthesis: Method involves condensation of pyridine-3-carboxamide with a bromophenyl-thiazolidinone precursor . Key Differences:

  • The thiazolidinone ring introduces rigidity and sulfur-based interactions, absent in the target’s pyrrolidine.
  • The 4-bromophenyl group (para-substitution) offers distinct electronic effects compared to the target’s 2-bromobenzyl (ortho-substitution).
    Implications : Sulfur in Compound C may influence metabolic stability, whereas the target’s bromobenzyl group could enhance lipophilicity.

Structural and Functional Comparison Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrrolidine Biphenyl sulfonamide Dihydropyridone Thiazolidinone
Bromine Position 2-Bromobenzyl (ortho) 2-Bromobenzyl (ortho) 3-Bromo (meta) 4-Bromophenyl (para)
Key Functional Groups Carboxamide, N-methyl Sulfonamide, biphenyl Carboxamide, keto-amine Thiazolidinone, pyridine
Synthesis Conditions Not reported (hypothetical alkylation) 80°C in pyridine Reflux with p-TsOH Condensation reaction
Notable Properties Flexible conformation High aromaticity Planar π-system, tautomerism Sulfur-enhanced rigidity

Research Findings and Implications

  • Hydrogen Bonding : Compound B’s carboxamide forms centrosymmetric dimers via N–H⋯O bonds , suggesting the target may exhibit similar intermolecular interactions, albeit with altered geometry due to its pyrrolidine ring.
  • Stereoelectronic Effects : The ortho-bromine in the target may induce steric hindrance, limiting rotational freedom of the benzyl group compared to para-substituted analogs like Compound C.

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